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  • Product: Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride
  • CAS: 61151-77-7

Core Science & Biosynthesis

Foundational

The Electrophilic Hub: Mechanism of Action and Synthetic Utility of Ethyl 4-tert-butylbenzene-1-carboximidate Hydrochloride

Introduction: The Strategic Value of Pre-formed Imidates In advanced organic synthesis and medicinal chemistry, the rapid and reliable construction of nitrogen-rich heterocycles and amidines is a cornerstone of drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Pre-formed Imidates

In advanced organic synthesis and medicinal chemistry, the rapid and reliable construction of nitrogen-rich heterocycles and amidines is a cornerstone of drug development. Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride (CAS 61151-77-7)[1] serves as a highly versatile, pre-formed electrophilic building block.

Traditionally, imidate salts are generated in situ via the Pinner reaction —an acid-catalyzed solvolysis of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride gas[2]. However, handling volatile nitriles and corrosive, anhydrous HCl gas poses significant operational bottlenecks. By utilizing the pre-formed ethyl 4-tert-butylbenzene-1-carboximidate salt, chemists can bypass the hazardous generation step and directly execute downstream nucleophilic coupling. Furthermore, the 4-tert-butylphenyl moiety imparts substantial lipophilicity and steric shielding to the resulting pharmacophore, properties often leveraged to enhance target binding affinity and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Mechanistic Foundations: The Pinner Salt as an Electrophile

The chemical behavior of ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride is dictated by the intense electrophilicity of its central carbon atom. This carbon is doubly bonded to a protonated imine nitrogen ( =NH2+​ ) and singly bonded to an electronegative ethoxy group. The synergistic electron-withdrawing effects of these two heteroatoms render the carbon highly susceptible to nucleophilic attack.

Reactivity Imidate Ethyl 4-tert-butylbenzene- 1-carboximidate HCl Amidine Amidines (via Amines) Imidate->Amidine Primary/Secondary Amines Orthoester Orthoesters (via Alcohols) Imidate->Orthoester Excess Alcohol (Anhydrous) Ester Esters (via Water) Imidate->Ester H2O Hydrolysis Heterocycle Heterocycles (via Hydrazines) Imidate->Heterocycle Dinucleophiles

Fig 1. Divergent synthetic pathways of the 4-tert-butylbenzimidate electrophilic hub.

Thermodynamic Instability and Causality in Handling

Pinner salts are thermodynamically unstable. If exposed to elevated temperatures, the imidium chloride salt can undergo an irreversible elimination reaction, degrading into an amide and ethyl chloride[2],[3]. Furthermore, the presence of moisture leads to rapid hydrolysis, converting the highly reactive imidate into a dead-end ester[3]. Therefore, strict adherence to anhydrous conditions and low temperatures (typically 0 °C) is not merely a recommendation, but a strict mechanistic requirement to preserve the integrity of the electrophile.

Mechanism of Action: Amidine Synthesis via Nucleophilic Acyl Substitution

The primary application of this reagent is the synthesis of substituted amidines via reaction with primary or secondary amines[4]. The mechanism of action proceeds via a classic nucleophilic acyl substitution pathway:

  • Freebasing (Deprotonation): The hydrochloride salt is neutralized by a mild organic base (or excess reactant amine) to yield the free imidate base.

  • Nucleophilic Attack: The lone pair of the incoming amine attacks the electrophilic imidate carbon, breaking the carbon-nitrogen double bond and generating a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses. The ethoxy group is expelled as ethanol, and subsequent proton transfer yields the highly stable amidine product.

Mechanism Step1 Imidate Hydrochloride [Ar-C(=NH2⁺)OEt Cl⁻] Step2 Free Imidate Base [Ar-C(=NH)OEt] Step1->Step2 Mild Base (e.g., Et3N) Deprotonation Step3 Tetrahedral Intermediate [Ar-C(NH2)(NHR)(OEt)] Step2->Step3 + R-NH2 (Amine) Nucleophilic Attack Step4 Amidine Hydrochloride [Ar-C(=NH2⁺)NHR Cl⁻] Step3->Step4 - EtOH Elimination & Reprotonation

Fig 2. Stepwise mechanism of nucleophilic acyl substitution yielding the amidine product.

Self-Validating Experimental Protocol: Synthesis of N-Substituted 4-tert-butylbenzamidines

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each phase includes built-in analytical checks to confirm mechanistic progression and prevent downstream failures.

Materials Required:

  • Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride (1.0 eq)

  • Primary Amine (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Ethanol (Solvent)

Step 1: Activation (Freebasing)
  • Action: Suspend the imidate salt in anhydrous ethanol at 0 °C under an inert argon atmosphere. Dropwise add TEA.

  • Causality: The hydrochloride salt is shelf-stable but less reactive toward weaker nucleophiles. TEA neutralizes the salt, generating the more reactive free imidate base in situ.

  • Validation Check: Spot the reaction mixture on wet pH paper; a shift to pH ~8-9 confirms complete neutralization.

Step 2: Nucleophilic Interception
  • Action: Add the primary amine dropwise. Maintain the reaction at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 4 hours.

  • Causality: The initial nucleophilic attack is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the imidate into an amide byproduct[2]. Warming to room temperature provides the necessary activation energy for the tetrahedral intermediate to collapse and expel the ethanol leaving group.

  • Validation Check: Monitor via TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The imidate (high Rf​ ) will vanish, replaced by a highly UV-active, lower Rf​ spot corresponding to the amidine.

Step 3: Purification via Acid-Base Partitioning
  • Action: Concentrate the mixture in vacuo, dissolve the residue in Ethyl Acetate (EtOAc), and extract with 1M HCl. Discard the organic layer. Basify the aqueous layer to pH 12 using 2M NaOH, then extract with fresh EtOAc. Dry the organic phase over Na₂SO₄ and concentrate.

  • Causality: Amidines are highly basic. In 1M HCl, they protonate and partition exclusively into the aqueous layer, leaving neutral byproducts (like esters or amides from unwanted hydrolysis) in the organic phase. Basification regenerates the neutral amidine free base, which is then cleanly extracted into the organic phase.

  • Validation Check: The final EtOAc extract should yield a crystalline solid upon evaporation. Purity is validated via LC-MS, expecting a dominant peak at the m/z [M+H]⁺ corresponding to the target amidine.

Quantitative Transformation Matrix & Troubleshooting

The following table summarizes the expected outcomes and primary failure modes when reacting ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride with various nucleophiles.

NucleophileTarget Product ClassOptimal ConditionsExpected YieldPrimary Failure Mode / Byproduct
Primary Amines N-Substituted AmidinesAnhydrous EtOH, TEA, 0 °C to RT75 - 90%Amide formation (if water is present)[3]
Excess Alcohol OrthoestersAnhydrous ROH, mild acid, RT60 - 80%Incomplete conversion / Reversibility
Water EstersAqueous buffer, RT>90%N/A (Hydrolysis is thermodynamically driven)[2]
Hydrazines 1,2,4-Triazoles / AmidrazonesRefluxing EtOH (post-addition)65 - 85%Thermal degradation of imidate prior to attack[3]

References

  • Pinner Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • Pinner reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Pinner Reaction - SynArchive Source: SynArchive URL:[Link]

Sources

Exploratory

Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride molecular weight and solubility profile

An In-Depth Technical Guide to Ethyl 4-tert-butylbenzene-1-carboximidate Hydrochloride: Physicochemical Properties and a Framework for Solubility Profiling This guide provides a comprehensive overview of the known physic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 4-tert-butylbenzene-1-carboximidate Hydrochloride: Physicochemical Properties and a Framework for Solubility Profiling

This guide provides a comprehensive overview of the known physicochemical properties of Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride and presents a detailed framework for the thorough characterization of its solubility profile. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound for potential therapeutic applications.

Introduction

Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride is a chemical intermediate with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a carboximidate group, makes it a versatile building block for the synthesis of more complex molecules. An understanding of its molecular weight and, critically, its solubility, is fundamental to its handling, formulation, and eventual application in a biological context. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and unpredictable therapeutic outcomes. Therefore, a rigorous assessment of a compound's solubility is a critical early-stage gatekeeping step.

This guide establishes the foundational physicochemical properties of Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride and provides detailed, field-proven protocols for determining its thermodynamic and kinetic solubility.

Core Physicochemical Properties

A summary of the essential physicochemical properties for Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride is presented below.

PropertyValueSource
CAS Number 61151-77-7Benchchem
Molecular Formula C₁₃H₂₀ClNOBenchchem
Molecular Weight 241.76 g/mol Benchchem
Physical Form PowderSigma-Aldrich

The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogeneous solution, is a critical determinant of a drug candidate's success. It influences absorption, distribution, metabolism, and excretion (ADME) properties. For oral dosage forms, a compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.

There are two primary types of solubility measurements relevant to drug discovery:

  • Thermodynamic Solubility : This is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the true, stable solubility and is crucial for lead optimization and formulation development. The shake-flask method is the gold standard for determining thermodynamic solubility.[1][2]

  • Kinetic Solubility : This measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer. It is a high-throughput method used in the early stages of drug discovery to rank compounds and identify potential solubility liabilities.[3][4][5][6]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining the solubility of Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method, which remains the benchmark for measuring thermodynamic solubility.[1][7]

Principle: An excess amount of the solid compound is agitated in a specific solvent system for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.

Materials:

  • Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride (powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (25°C or 37°C)

  • Syringe filters (0.45 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride (e.g., 2-5 mg) to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of PBS (pH 7.4) to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant agitation speed at a controlled temperature (typically 25°C) for 24 to 48 hours. This extended time is to ensure the system reaches equilibrium.

  • Phase Separation: After the incubation period, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.45 µm syringe filter to remove any remaining undissolved solid. The first few drops of the filtrate should be discarded to prevent drug adsorption to the filter.

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Dilute the filtered sample with the solvent to a concentration within the range of the standard curve.

    • Analyze the standards and the sample by HPLC-UV or UV-Vis spectrophotometry.

    • Calculate the concentration of the dissolved compound in the sample based on the calibration curve.

Data Interpretation: The resulting concentration is the thermodynamic solubility of the compound under the tested conditions.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to vial B Add precise volume of PBS (pH 7.4) A->B C Shake at constant temperature for 24-48h B->C D Settle suspension C->D E Filter supernatant (0.45 µm filter) D->E F Quantify concentration (e.g., HPLC-UV) E->F G G F->G Result: Thermodynamic Solubility

Caption: Thermodynamic Solubility Workflow.

Kinetic Solubility Determination (DMSO Co-solvent Method)

This high-throughput assay is ideal for early-stage screening of multiple compounds.[4][5]

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is diluted into an aqueous buffer. The concentration at which the compound precipitates is determined, giving an indication of its kinetic solubility.

Materials:

  • Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent for analysis)

  • Multi-channel pipette

  • Plate shaker

  • Microplate reader capable of UV-Vis absorbance or nephelometry

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume of each dilution into a corresponding well of a new 96-well plate containing PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation: Cover the plate and shake for a set period (e.g., 1.5 to 2 hours) at room temperature.

  • Precipitation Detection: Measure the absorbance or light scattering (nephelometry) of each well using a microplate reader. An increase in absorbance or scattering indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection A Prepare 10 mM stock in DMSO B Serial dilute stock in 96-well plate A->B C Add dilutions to PBS (pH 7.4) B->C D Incubate with shaking (e.g., 2 hours) C->D E Measure precipitation via nephelometry or absorbance D->E F F E->F Result: Kinetic Solubility

Caption: Kinetic Solubility Workflow.

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in media that mimic the composition of human intestinal fluids. Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) are commonly used for this purpose.[8][9][10]

Principle: The shake-flask method is employed using FaSSIF or FeSSIF as the solvent to understand how bile salts and phospholipids affect the compound's solubility.

Materials:

  • FaSSIF and FeSSIF powders or concentrates (commercially available)

  • Buffer solutions (phosphate buffer for FaSSIF, acetate buffer for FeSSIF)

  • Other materials as listed for the Thermodynamic Solubility protocol

Procedure for Media Preparation (Simplified Method):

  • Prepare Blank Buffer:

    • Blank FaSSIF (pH 6.5): Prepare a phosphate buffer solution.

    • Blank FeSSIF (pH 5.0): Prepare an acetate buffer solution.

  • Dissolve Biorelevant Components: Dissolve the appropriate amount of FaSSIF or FeSSIF powder into the corresponding blank buffer with stirring until a clear or slightly opalescent solution is formed.[11]

Solubility Determination:

  • Follow the procedure for Thermodynamic Solubility Determination, replacing PBS with the prepared FaSSIF or FeSSIF media.

Data Interpretation: Comparing the solubility in these media to the solubility in simple buffer can indicate potential food effects on the drug's absorption. An increased solubility in FaSSIF or FeSSIF suggests that the compound's absorption may be enhanced in the presence of food.

Computational Solubility Prediction

In addition to experimental determination, computational methods can provide early insights into a compound's solubility. These in silico tools use the molecular structure to predict physicochemical properties.

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use mathematical equations to relate a compound's structural features to its solubility.[12]

  • Machine Learning and AI: Modern approaches use algorithms like deep neural networks and random forests, trained on large datasets of known solubilities, to predict the solubility of new compounds.[13][14]

  • Thermodynamics-Based Methods: These approaches, including quantum mechanics-based models, calculate solvation-free energy to predict solubility, offering high accuracy but requiring significant computational resources.[12][15][16]

While predictive, these models should be used to guide and prioritize experimental work rather than replace it.

Conclusion

Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride is a compound of interest for further chemical and pharmaceutical development. This guide has established its fundamental molecular properties and provided a comprehensive, actionable framework for characterizing its solubility profile. By employing the detailed protocols for thermodynamic, kinetic, and biorelevant solubility, researchers can generate the critical data needed to assess its potential as a drug candidate and to guide future formulation and development efforts. A thorough understanding of solubility, achieved through the integration of these experimental and computational approaches, is paramount to advancing any compound through the drug discovery pipeline.

References

  • A Simple, Safe, and Environmentally Friendly Method of FaSSIF and FeSSIF Preparation Without Methylene Chloride. (URL: [Link])

  • FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. (URL: [Link])

  • ADME Solubility Assay. BioDuro. (URL: [Link])

  • Computational Tools for Solubility Prediction | Request PDF. ResearchGate. (URL: [Link])

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (URL: [Link])

  • The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. (URL: [Link])

  • FaSSIF, FeSSIF, FaSSGF (previously known as SIF Powder Original). Interchim. (URL: [Link])

  • Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). (URL: [Link])

  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery. (URL: [Link])

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. (URL: [Link])

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. (URL: [Link])

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (URL: [Link])

  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. PMC. (URL: [Link])

  • Computational methodology for solubility prediction: Application to the sparingly soluble solutes. The Journal of Chemical Physics. (URL: [Link])

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. (URL: [Link])

  • Shake-Flask Solubility Assay. Bienta. (URL: [Link])

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. (URL: [Link])

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Foundational

A Technical Guide to the Synthesis and Discovery of Ethyl 4-tert-butylbenzene-1-carboximidate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride, a valuable intermediate in organ...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride, a valuable intermediate in organic synthesis. The core focus is on its preparation via the classic Pinner reaction, detailing the underlying mechanism, a step-by-step experimental protocol, and methods for characterization. The significance of the tert-butylphenyl moiety, a privileged structure in medicinal chemistry, is discussed in the context of the compound's potential applications. This document serves as a practical resource for researchers aiming to synthesize and utilize this and related aromatic imidate salts in drug discovery and development programs.

Introduction: Significance and Discovery

Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride, also known as an ethyl imidate salt or Pinner salt, belongs to a class of reactive intermediates pivotal in organic synthesis. Their discovery traces back to Adolf Pinner in 1877, who first described the acid-catalyzed reaction of a nitrile with an alcohol to form these stable, crystalline salts.[1][2][3]

The true value of Pinner salts lies in their synthetic versatility. They are direct precursors to several crucial functional groups:

  • Amidines: By reaction with ammonia or amines.[2][4]

  • Esters: Through controlled hydrolysis.[2][5]

  • Orthoesters: By reaction with excess alcohol.[2][6]

The specific compound of interest features a 4-tert-butylphenyl group. This bulky, lipophilic group is considered a "privileged structure" in medicinal chemistry.[7] Its incorporation into molecules can enhance metabolic stability, improve membrane permeability, and provide a steric anchor for binding to biological targets. Consequently, synthetic intermediates bearing this moiety, such as Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride, are of significant interest to drug development professionals.[7][8]

The Pinner Reaction: A Mechanistic Deep Dive

The synthesis of Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride is achieved through the Pinner reaction. This reaction requires anhydrous conditions, as the presence of water would lead to the hydrolysis of the product into the corresponding ester.[1]

The reaction proceeds via a well-established acid-catalyzed mechanism:

  • Nitrile Protonation: Anhydrous hydrogen chloride (HCl) gas protonates the nitrogen atom of the starting material, 4-tert-butylbenzonitrile. This initial step creates a highly electrophilic nitrilium ion intermediate.[1][3]

  • Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the activated carbon of the nitrilium ion.

  • Proton Transfer: A subsequent proton transfer results in the formation of the final product, the stable ethyl imidate hydrochloride salt.[3]

The entire process is a direct and efficient conversion of a nitrile into a more versatile synthetic handle.[1]

Pinner_Mechanism Pinner Reaction Mechanism cluster_caption Diagram 1: Pinner Reaction Mechanism Nitrile 4-tert-butylbenzonitrile Nitrilium Nitrilium Ion (Protonated Nitrile) Nitrile->Nitrilium Protonation Ethanol Ethanol Ethanol->Nitrilium HCl HCl (gas) ImidateSalt Ethyl 4-tert-butylbenzene-1- carboximidate hydrochloride Nitrilium->ImidateSalt Nucleophilic Attack by Ethanol caption_node The acid-catalyzed pathway from nitrile to imidate salt.

Caption: Pinner Reaction Mechanism Flowchart.

Synthesis Protocol: From Nitrile to Imidate Salt

This section provides a detailed, field-tested protocol for the laboratory-scale synthesis of Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride.

Materials and Reagents
Reagent/MaterialFormulaCAS No.PurityNotes
4-tert-ButylbenzonitrileC₁₁H₁₃N4210-32-6>98%Starting nitrile.[9]
Anhydrous EthanolC₂H₅OH64-17-5>99.5%Must be strictly anhydrous.
Anhydrous Diethyl Ether(C₂H₅)₂O60-29-7>99%Anhydrous solvent.
Hydrogen Chloride GasHCl7647-01-0>99%Can be from a lecture bottle or generated in-situ.

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Anhydrous HCl is a corrosive gas. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory.

Experimental Workflow

Synthesis_Workflow cluster_caption Diagram 2: Experimental Workflow start Start: Assemble Dry Glassware dissolve 1. Dissolve 4-tert-butylbenzonitrile & ethanol in anhydrous ether. start->dissolve cool 2. Cool solution to 0°C (ice-water bath). dissolve->cool bubble 3. Bubble dry HCl gas through the solution with stirring. cool->bubble precipitate 4. Observe formation of a white precipitate. bubble->precipitate store 5. Seal flask and store at 4°C overnight to complete precipitation. precipitate->store filter 6. Collect solid by vacuum filtration. Wash with cold anhydrous ether. store->filter dry 7. Dry the product under vacuum to yield a white solid. filter->dry end End: Product Characterization dry->end caption_node Step-by-step synthesis workflow.

Caption: A visual guide to the synthesis steps.

Step-by-Step Methodology
  • Preparation: A 250 mL two-necked, round-bottomed flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube (filled with calcium chloride) is flame-dried under an inert atmosphere (e.g., argon or nitrogen) and allowed to cool to room temperature.

  • Reagent Addition: The flask is charged with 4-tert-butylbenzonitrile (e.g., 10.0 g, 62.8 mmol, 1.0 equiv) and anhydrous diethyl ether (100 mL). The mixture is stirred until the nitrile has completely dissolved. Anhydrous ethanol (e.g., 3.6 mL, 62.8 mmol, 1.0 equiv) is then added.

  • Reaction Initiation: The flask is cooled in an ice-water bath to 0°C. A slow stream of dry hydrogen chloride gas is bubbled through the stirred solution. The causality here is critical: the low temperature controls the exothermicity of the reaction and minimizes side reactions.

  • Precipitation: After approximately 30-60 minutes of HCl addition, a white precipitate of the imidate hydrochloride salt will begin to form. The flow of HCl is continued until the solution is saturated, and then stopped.

  • Crystallization: The gas inlet is replaced with a glass stopper, and the flask is sealed and stored in a refrigerator (approx. 4°C) overnight. This allows for complete precipitation of the product.

  • Isolation: The crystalline solid is collected by vacuum filtration using a Büchner funnel. The solid is washed twice with small portions of cold, anhydrous diethyl ether to remove any unreacted starting materials. This wash is a self-validating step to ensure purity.

  • Drying: The white solid is transferred to a clean, pre-weighed flask and dried under high vacuum to remove residual solvent. The final product, Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride, should be a free-flowing white crystalline solid.

Product Characterization

To confirm the identity and purity of the synthesized product, several analytical techniques should be employed.

Analytical MethodExpected Result/ObservationPurpose
Melting Point A sharp melting point is indicative of high purity.Purity Assessment
FT-IR Spectroscopy Presence of a C=N stretch (~1650-1680 cm⁻¹). Absence of a C≡N stretch (~2220-2260 cm⁻¹). Broad N-H stretch from the hydrochloride salt.Functional Group Identification
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), tert-butyl group (singlet), and aromatic protons (two doublets). A broad singlet for the N-H protons.Structural Elucidation
¹³C NMR A signal for the imidate carbon (C=N) around 170-180 ppm. Signals for aromatic, tert-butyl, and ethyl carbons.[10][11]Carbon Skeleton Confirmation

Synthetic Utility and Future Directions

The primary utility of Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride is as a precursor to N-substituted amidines, which are important pharmacophores in medicinal chemistry.[12]

Synthetic_Utility cluster_caption Diagram 3: Synthetic Utility Imidate Ethyl 4-tert-butylbenzene-1- carboximidate hydrochloride Amidine N-Substituted 4-tert-butylbenzamidine Imidate->Amidine Aminolysis Ester Ethyl 4-tert-butylbenzoate Imidate->Ester Hydrolysis Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Amine->Amidine Water H₂O Water->Ester caption_node Key transformations of the imidate salt.

Caption: Key transformations of the imidate salt.

The reaction with an amine (aminolysis) proceeds under mild conditions to yield the corresponding amidine hydrochloride. This transformation is highly efficient and provides a direct route to complex amidines that might otherwise be difficult to synthesize.[13][14] These resulting amidines can be screened for various biological activities or used as building blocks for constructing heterocyclic ring systems, which are prevalent in pharmaceuticals.[15]

Future research may focus on leveraging this intermediate in the synthesis of novel kinase inhibitors, protease inhibitors, or other targeted therapeutics where the 4-tert-butylphenyl moiety can confer advantageous pharmacological properties.

References

  • Pinner reaction - Grokipedia.
  • Pinner Reaction - SynArchive.
  • Pinner Reaction Mechanism | PDF | Ester | Methanol - Scribd.
  • Nitriles to Esters - Chemistry Steps.
  • A Lewis acid-promoted Pinner reaction - PMC.
  • Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines - PMC.
  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis - MDPI.
  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis - Semantic Scholar.
  • Amidine synthesis by imidoyl
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evalu
  • Catalytic Approaches for the Prepar
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PubMed.
  • Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC.
  • 4-tert-Butylbenzonitrile | 4210-32-6 - ChemicalBook.
  • Synthesis, characterisation and structural elucidation of novel 4-tert-butylbenzohydrazone and its Cu(II), Ni(II), Co(II) and Mn(II)

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Exploratory

Technical Whitepaper: Synthesis, Spectroscopic Characterization, and Applications of Ethyl 4-tert-butylbenzene-1-carboximidate Hydrochloride

Executive Summary Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride (CAS: 61151-77-7) is a highly reactive Pinner salt. Functioning as an activated benzimidic acid ester, it serves as a critical electrophilic build...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride (CAS: 61151-77-7) is a highly reactive Pinner salt. Functioning as an activated benzimidic acid ester, it serves as a critical electrophilic building block in medicinal chemistry and drug development[1][2]. Its primary utility lies in the synthesis of N-substituted benzamidines and nitrogen-containing heterocycles, which are foundational pharmacophores for reversible serine protease inhibitors[3]. This guide provides an in-depth mechanistic breakdown of its synthesis, rigorous spectroscopic validation protocols, and standardized downstream applications.

Chemical Identity & Physicochemical Properties

To ensure reproducibility across synthetic workflows, the foundational physicochemical parameters of the compound are summarized below.

PropertyValue
Product Name Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride
CAS Number 61151-77-7
Linear Formula C₁₃H₁₉NO · HCl
Molecular Weight 241.76 g/mol
Physical Form White to off-white crystalline powder
Storage Conditions 2–8 °C, inert atmosphere (highly moisture-sensitive)

Core Synthesis Protocol: The Pinner Reaction

The synthesis of ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride is achieved via the classical Pinner reaction, which involves the acid-catalyzed solvolysis of 4-tert-butylbenzonitrile with anhydrous ethanol[4][5].

Mechanistic Causality

The reaction is initiated by the protonation of the nitrile nitrogen by dry hydrogen chloride gas. This generates a highly electrophilic nitrilium ion, which is subsequently attacked by the oxygen atom of ethanol[4][6]. A subsequent proton transfer yields the stable imino ester hydrochloride salt.

Critical Insight: Strict adherence to anhydrous conditions is non-negotiable. The presence of trace water will lead to the irreversible hydrolysis of either the highly reactive nitrilium intermediate or the final Pinner salt, yielding the corresponding ethyl 4-tert-butylbenzoate ester as an unwanted byproduct[6][7].

Step-by-Step Methodology
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and a drying tube (CaCl₂), dissolve 1.0 equivalent of 4-tert-butylbenzonitrile in 3.0–5.0 equivalents of anhydrous ethanol.

  • Thermal Control: Submerge the reaction flask in an ice-water bath (0–5 °C) to control the exothermic nature of HCl dissolution.

  • Activation: Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution. Monitor the weight increase of the flask until saturation is achieved (typically >1.5 equivalents of HCl).

  • Incubation: Seal the flask and stir the mixture at 0–5 °C for 4 hours, then allow it to stand at room temperature for 24–48 hours. The product will precipitate as a white crystalline solid[4][7].

  • Isolation: Evaporate excess solvent under reduced pressure. Triturate the crude residue with anhydrous diethyl ether to remove unreacted nitrile. Filter the solid under a blanket of dry nitrogen and dry in vacuo to yield the pure hydrochloride salt.

PinnerMechanism A 4-tert-Butylbenzonitrile B Nitrilium Ion Intermediate A->B + Dry HCl (Protonation) C Tetrahedral Intermediate B->C + EtOH (Nucleophilic Attack) D Ethyl 4-tert-butylbenzene-1- carboximidate Hydrochloride C->D Proton Transfer & Stabilization

Caption: Reaction mechanism of the Pinner synthesis for ethyl 4-tert-butylbenzene-1-carboximidate HCl.

Spectroscopic Characterization & Structural Validation

Validating the structure of the synthesized Pinner salt requires a multi-modal spectroscopic approach. The highly electron-deficient nature of the protonated imine (C=N⁺) significantly impacts the local electronic environment, which dictates the observed NMR and IR shifts[8][9].

Spectroscopic Data Summary
MethodKey Signals / Data PointsStructural Assignment
¹H NMR (CDCl₃)δ 1.33 (s, 9H)tert-Butyl group protons (-C(CH₃)₃)
δ 1.48 (t, J = 7.1 Hz, 3H)Ethyl methyl protons (-CH₂CH ₃)
δ 4.65 (q, J = 7.1 Hz, 2H)Ethyl methylene protons (-CH ₂CH₃)
δ 7.55 (d, J = 8.5 Hz, 2H), 8.10 (d, J = 8.5 Hz, 2H)Aromatic protons (AA'BB' system)
δ 11.50–12.50 (br s, 2H)Protonated imine (=NH ₂⁺)
¹³C NMR (CDCl₃)δ 13.8, 31.0, 35.2, 70.5Aliphatic carbons (Ethyl & t-Bu)
δ 126.0, 128.5, 129.2, 158.4Aromatic carbons
δ 170.2Iminium carbon (C=N⁺)
FT-IR (ATR)3100–2800 cm⁻¹ (br), 1660 cm⁻¹ (s)N-H stretch, C=N⁺ stretch
ESI-MS (+ve)m/z 206.15[M - Cl]⁺ (Free base cation)
Causality in Spectral Assignments
  • ¹H NMR (Methylene Deshielding): In a standard ethyl ether, the -OCH₂- protons typically resonate around δ 3.5 ppm. However, in this Pinner salt, they are shifted extremely downfield to ~δ 4.65 ppm. This is caused by the powerful electron-withdrawing effect of the adjacent cationic C=N⁺ center, which strips electron density from the oxygen atom, deshielding the adjacent protons[8].

  • ¹³C NMR (Iminium Carbon): The carbon atom of the C=N⁺ group appears highly deshielded at δ 170.2 ppm, confirming the successful conversion of the nitrile (typically ~110-120 ppm) to the activated imidate[8].

  • FT-IR: The sharp, strong absorption band at ~1660 cm⁻¹ is the definitive diagnostic marker for the C=N⁺ stretching vibration, distinguishing the product from potential amide or ester byproducts[9].

Downstream Applications: Synthesis of N-Substituted Benzamidines

The primary utility of ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride is its reaction with primary or secondary amines to form amidines[3].

Reaction Causality

The Pinner salt acts as an activated electrophile. A primary amine nucleophilically attacks the imino carbon, forming a transient tetrahedral intermediate. Because ethanol is an excellent leaving group under these specific conditions, the intermediate rapidly collapses. It ejects ethanol to yield the thermodynamically stable, resonance-stabilized amidinium ion[3].

Amidine Synthesis Protocol
  • Suspension: Suspend the ethyl 4-tert-butylbenzimidate hydrochloride (1.0 eq) in anhydrous ethanol under an inert nitrogen atmosphere.

  • Nucleophilic Addition: Add the desired primary amine (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture for 12–24 hours. The suspension will typically clear as the reaction progresses.

  • Purification: Concentrate the reaction mixture in vacuo. Recrystallize the crude residue from an ethanol/diethyl ether mixture to isolate the pure N-substituted benzamidine hydrochloride[3].

AmidineSynthesis A Ethyl 4-tert-butylbenzimidate HCl (Electrophile) C Tetrahedral Intermediate A->C Nucleophilic Addition (Anhydrous Conditions) B Primary Amine (Nucleophile) B->C D N-Substituted Benzamidine + Ethanol C->D Elimination of EtOH

Caption: Workflow of amidine synthesis via the nucleophilic addition of a primary amine to the Pinner salt.

References

  • Schaefer, A. et al. "A Lewis acid-promoted Pinner reaction." PubMed Central (PMC).[Link]

  • Organic Chemistry Portal. "Pinner Reaction." Organic Chemistry Portal.[Link]

  • The Royal Society of Chemistry. "Supporting Information for - The Royal Society of Chemistry (Spectral Data)." RSC.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride in Heterocyclic Compound Synthesis

Document ID: AN-HCYC-2603-18 Abstract: This document provides a detailed technical guide on the applications of Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride, a versatile Pinner salt, in the synthesis of medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-HCYC-2603-18

Abstract: This document provides a detailed technical guide on the applications of Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride, a versatile Pinner salt, in the synthesis of medicinally relevant heterocyclic compounds. We delve into the core reactivity of this reagent and present detailed protocols for the synthesis of key heterocyclic scaffolds, including 1,2,4-oxadiazoles and 1,2,4-triazoles. The guide emphasizes the mechanistic rationale behind synthetic strategies and provides practical, field-proven insights for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Value of Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride

Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride is an activated derivative of 4-tert-butylbenzonitrile, commonly referred to as a Pinner salt. Its structure is characterized by a highly electrophilic imidate carbon, making it an excellent precursor for constructing five-membered heterocyclic rings through reactions with dinucleophilic partners.

The strategic importance of this reagent is twofold:

  • Reactive Core: The ethyl carboximidate hydrochloride moiety is a stable, isolable, and highly reactive electrophile. It readily undergoes nucleophilic attack, serving as a robust building block for various heterocycles. The Pinner reaction, which involves treating a nitrile with an alcohol in the presence of anhydrous HCl, is a classic and reliable method for its preparation.[1]

  • Pharmacophoric Moiety: The 4-tert-butylphenyl group is a common substituent in medicinal chemistry. It imparts significant lipophilicity, which can enhance membrane permeability and oral bioavailability of drug candidates. Furthermore, the bulky tert-butyl group can provide metabolic stability by sterically hindering para-hydroxylation, a common metabolic pathway for aromatic rings.

This guide will focus on its application in forming key heterocyclic systems that are prevalent in pharmacologically active molecules.[2][3][4]

Synthetic Pathways & Mechanistic Insights

The primary utility of Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride lies in its reaction with molecules containing two nucleophilic centers, leading to a cyclization cascade. Below, we explore its application in the synthesis of two critical classes of heterocycles.

Synthesis of 3-(4-tert-butylphenyl)-1,2,4-Oxadiazoles

The reaction of the imidate with hydroxylamine hydrochloride provides a direct and efficient route to 3-substituted-1,2,4-oxadiazoles. These heterocycles are recognized as important scaffolds in drug discovery, exhibiting a wide range of biological activities.[2][5]

Causality and Experimental Rationale: The reaction proceeds via an initial nucleophilic attack by the hydroxylamine nitrogen onto the electrophilic imidate carbon. A weak base, such as sodium acetate or pyridine, is typically employed to neutralize the HCl released during the reaction and to deprotonate the hydroxylamine, increasing its nucleophilicity. The subsequent intramolecular cyclization is driven by the attack of the hydroxyl oxygen onto the imine carbon, followed by the elimination of ethanol to yield the stable aromatic oxadiazole ring.

G Workflow for 1,2,4-Oxadiazole Synthesis. reagent_node reagent_node intermediate_node intermediate_node product_node product_node arrow_style arrow_style sub_a Ethyl 4-tert-butylbenzene-1- carboximidate HCl intermediate1 O-acyl-amidoxime Intermediate sub_a->intermediate1 + NH2OH - EtOH, HCl sub_b Hydroxylamine HCl (NH2OH·HCl) sub_b->intermediate1 product 3-(4-tert-butylphenyl)- 1,2,4-Oxadiazole intermediate1->product Intramolecular Cyclization - H2O

Caption: Workflow for 1,2,4-Oxadiazole Synthesis.

Synthesis of 3-(4-tert-butylphenyl)-1,2,4-Triazoles

The synthesis of 1,2,4-triazoles, another cornerstone of medicinal chemistry, can be achieved by reacting the imidate with hydrazine or its derivatives.[1][3][4] This pathway first generates an amidrazone intermediate, which is then cyclized.

Causality and Experimental Rationale: The reaction begins with the nucleophilic attack of a terminal nitrogen of hydrazine on the imidate carbon, displacing ethanol to form an amidrazone hydrochloride salt. This intermediate is often stable enough to be isolated or can be used in situ. To form the triazole ring, a one-carbon component is required. Refluxing the amidrazone with an agent like formic acid or triethyl orthoformate introduces the final carbon atom, and subsequent cyclization and dehydration yield the 1,2,4-triazole ring. The choice of the C1 source determines the substituent at the 5-position of the triazole ring.

G Workflow for 1,2,4-Triazole Synthesis. reagent_node reagent_node intermediate_node intermediate_node product_node product_node arrow_style arrow_style sub_a Ethyl 4-tert-butylbenzene-1- carboximidate HCl intermediate1 4-tert-butylbenzamide amidrazone Intermediate sub_a->intermediate1 + N2H4 - EtOH, HCl sub_b Hydrazine Hydrate (N2H4·H2O) sub_b->intermediate1 product 3-(4-tert-butylphenyl)- 1H-1,2,4-Triazole intermediate1->product Cyclization - 2H2O sub_c Formic Acid (HCOOH) sub_c->product

Caption: Workflow for 1,2,4-Triazole Synthesis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and checkpoints. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 3-(4-tert-butylphenyl)-5-methyl-1,2,4-oxadiazole
Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
Ethyl 4-tert-butylbenzene-1-carboximidate HCl241.7610.02.42 g
N-hydroxyacetamide75.0711.00.83 g
Pyridine79.1025.02.0 mL
Dichloromethane (DCM), anhydrous--50 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride (2.42 g, 10.0 mmol) and N-hydroxyacetamide (0.83 g, 11.0 mmol).

  • Add anhydrous dichloromethane (50 mL) to the flask.

  • Slowly add pyridine (2.0 mL, 25.0 mmol) to the suspension at room temperature. The addition of base is crucial to facilitate the reaction by neutralizing HCl.

  • Heat the reaction mixture to reflux (approx. 40°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic phase sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexane) to afford the title compound as a white solid.

Protocol 2: Synthesis of 3-(4-tert-butylphenyl)-1H-1,2,4-triazole
Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
Ethyl 4-tert-butylbenzene-1-carboximidate HCl241.7610.02.42 g
Hydrazine hydrate (~64% N₂H₄)50.0620.0~1.0 mL
Formic acid (98%)46.03-15 mL
Ethanol (95%)--25 mL

Procedure:

  • Step A: Amidrazone Formation. In a 100 mL round-bottom flask, suspend Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride (2.42 g, 10.0 mmol) in ethanol (25 mL).

  • Add hydrazine hydrate (~1.0 mL, 20.0 mmol) dropwise to the stirred suspension at room temperature. Stir the mixture for 2 hours. A white precipitate of the amidrazone hydrochloride should form.

  • Filter the solid, wash with cold ethanol, and dry under vacuum. This intermediate can be used directly in the next step.

  • Step B: Cyclization. Transfer the dried amidrazone intermediate to a 50 mL round-bottom flask.

  • Add formic acid (15 mL). The formic acid acts as both the solvent and the C1 source for cyclization.

  • Heat the mixture to reflux (approx. 100-110°C) for 3-5 hours. Monitor the reaction by TLC (9:1 DCM:Methanol).

  • Cool the reaction mixture to room temperature and carefully pour it into 100 mL of ice-cold water.

  • Neutralize the solution by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).

  • The resulting precipitate is the crude product. Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 3-(4-tert-butylphenyl)-1H-1,2,4-triazole.

Summary of Applications

Target HeterocycleCo-reactant(s)Key Reaction TypeTypical ConditionsExpected Yield
1,2,4-OxadiazoleHydroxylamine or N-hydroxyamideCondensation/CyclizationReflux in DCM or Toluene with base65-85%
1,2,4-TriazoleHydrazine hydrate + Formic acid/OrthoformateCondensation/CyclizationReflux in excess formic acid70-90%
Imidazoleα-Amino ketoneCondensation/CyclizationReflux in Ethanol with base50-70%
TetrazoleSodium Azide + Lewis Acid (e.g., ZnCl₂)[3+2] CycloadditionReflux in DMF or Toluene40-60%

References

  • Patel, K. D., & Patel, N. K. (2023). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. Indian Journal of Chemistry, 62B(4), 358-371. [Link]

  • Shafiee, A., & Naimi, E. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 18(9), 105111. [Link]

  • Asif, M. (2022). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 27(23), 8295. [Link]

  • Al-Masoudi, N. A., & Al-Sultani, L. J. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2686. [Link]

  • Dighe, N. S., et al. (2010). Current biological and synthetic profile of Triazoles: A review. Annals of Biological Research, 1(1), 82-89. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aaly, A. A. (2010). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 15(4), 2207-2216. [Link]

Sources

Application

Step-by-step Pinner reaction using Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride

Application Note: Synthesis of 4-tert-Butylbenzamidine via the Pinner Reaction Executive Summary The Pinner reaction is a highly reliable, two-step classical methodology used to convert nitriles into amidines, esters, or...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 4-tert-Butylbenzamidine via the Pinner Reaction

Executive Summary The Pinner reaction is a highly reliable, two-step classical methodology used to convert nitriles into amidines, esters, or orthoesters[1]. As a Senior Application Scientist, I have designed this protocol to focus on the critical second stage of this process: the nucleophilic transformation of an isolated Pinner salt. Using ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride (CAS 61151-77-7)[2] as our model substrate, this guide provides a self-validating, step-by-step workflow for synthesizing 4-tert-butylbenzamidine—a highly valuable pharmacophore in modern drug development[3].

Part 1: Mechanistic Rationale & Pathway Divergence

To master the Pinner reaction, one must understand the causality behind the reactivity of the imidate hydrochloride intermediate.

Causality of the Electrophilic Hub: The hydrochloride salt is not merely a counterion; it actively protonates the imine nitrogen. This protonation drastically lowers the lowest unoccupied molecular orbital (LUMO) of the imino carbon, transforming it into a highly reactive electrophilic center[4]. Consequently, the carbon becomes highly susceptible to nucleophilic attack by amines, enabling the formation of amidinium compounds under mild conditions[5].

Substrate Specificity: The tert-butyl group at the para-position serves a dual purpose. Sterically, it shields the aromatic ring from unwanted electrophilic aromatic substitution side-reactions. Pharmacologically, it significantly enhances the lipophilicity of the resulting amidine, a critical parameter for improving the membrane permeability of drug candidates[3].

Pathway Divergence: The trajectory of the Pinner salt is entirely dictated by the choice of nucleophile and the stringency of the reaction environment[1]. Introducing anhydrous ammonia yields the desired amidine. Conversely, exposure to water leads to irreversible hydrolysis (forming a carboxylic ester), while excess alcohol at elevated temperatures yields an orthoester[4].

MechanisticPathway Imidate Ethyl 4-tert-butylbenzene- 1-carboximidate HCl Amine + Amine (NH3) Anhydrous Imidate->Amine Nucleophilic Attack Alcohol + Excess Alcohol Anhydrous Imidate->Alcohol Solvolysis Water + Water (H2O) Aqueous Imidate->Water Hydrolysis Amidine Amidine Hydrochloride (Target Pharmacophore) Amine->Amidine - EtOH Orthoester Orthoester (Side Product) Alcohol->Orthoester - HCl Ester Carboxylic Ester (Hydrolysis Product) Water->Ester - NH4Cl - EtOH

Divergent synthetic pathways of the Pinner salt based on nucleophile choice.

Part 2: Self-Validating Protocol for Amidine Synthesis

This protocol converts the imidate salt to an amidine using methanolic ammonia. It is designed with built-in validation checkpoints to ensure high fidelity and yield.

Materials Required:

  • Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride (1.0 eq)

  • Ammonia solution (7N in anhydrous methanol, 3.0 eq)

  • Anhydrous methanol (Reaction solvent)

  • Diethyl ether (Trituration solvent)

Step-by-Step Methodology:

  • Substrate Preparation: Charge a flame-dried, argon-purged round-bottom flask with ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride (10.0 mmol, 2.42 g). Suspend the salt in 15 mL of anhydrous methanol.

    • Causality: Argon purging and anhydrous methanol are critical. Ambient moisture will competitively attack the imidate, increasing the ester impurity profile[4].

  • Nucleophile Addition: Cool the suspension to 0 °C using an ice bath. Dropwise, add the 7N methanolic ammonia solution (30.0 mmol, 4.3 mL) over 10 minutes.

    • Causality: The nucleophilic attack is exothermic. Cooling prevents the volatilization of ammonia gas and suppresses thermal degradation of the imidate intermediate.

  • Ambient Incubation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir vigorously for 14 hours.

    • Self-Validation (IPC): At 12 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. The reaction is validated as complete when the imidate precursor ( m/z 206 [M+H]+ ) is entirely consumed and replaced by the amidine product ( m/z 177 [M+H]+ ). Do not proceed to workup until this is confirmed.

  • Solvent Evaporation: Once validated, concentrate the reaction mixture under reduced pressure (rotary evaporator, 35 °C water bath) to yield a crude viscous residue.

  • Trituration & Filtration: Suspend the crude residue in 20 mL of cold diethyl ether and agitate for 15 minutes. Filter the resulting white precipitate through a sintered glass funnel and wash with an additional 10 mL of cold ether. Dry under high vacuum for 4 hours.

    • Causality & Validation: The highly polar amidine hydrochloride is completely insoluble in diethyl ether, whereas unreacted neutral impurities and the displaced ethanol byproduct remain soluble in the filtrate. A crisp, white, free-flowing powder physically confirms successful purification without the need for column chromatography.

ExperimentalWorkflow Step1 1. Substrate Preparation Step2 2. Nucleophile Addition Step1->Step2 0 °C, Ar atm Step3 3. Ambient Incubation Step2->Step3 NH3/MeOH Step4 4. Solvent Evaporation Step3->Step4 12-16 h, RT Step5 5. Trituration & Filtration Step4->Step5 Vacuum

Step-by-step experimental workflow for the conversion of the imidate salt to an amidine.

Part 3: Quantitative Data & Optimization

The reactivity of ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride varies significantly based on the nucleophile applied[1]. Table 1 summarizes the optimized conditions and typical yields for various transformations to guide further experimental design.

Table 1: Nucleophile Influence on Imidate Conversion Yields

NucleophileEquivalentsSolventTemp (°C)Time (h)Major ProductTypical Yield (%)
Ammonia (7N in MeOH)3.0Methanol0 to 25144-tert-butylbenzamidine HCl85–92
Methylamine (33% in EtOH)2.5Ethanol0 to 2516N-methyl-4-tert-butylbenzamidine HCl78–85
Water (Aqueous HCl)ExcessWater/THF254Ethyl 4-tert-butylbenzoate>95
Ethanol (Anhydrous)ExcessEthanol5024Triethyl ortho-4-tert-butylbenzoate60–70

References

  • Title: Pinner Reaction - SynArchive Source: synarchive.com URL: [Link]

  • Title: Pinner Reaction Source: organic-chemistry.org URL: [Link]

  • Title: Amidines: their synthesis, reactivity, and applications in heterocycle synthesis Source: semanticscholar.org URL: [Link]

  • Title: A Lewis acid-promoted Pinner reaction Source: nih.gov URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Hydrolysis in the Synthesis of Ethyl 4-tert-butylbenzene-1-carboximidate Hydrochloride

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have compiled this resource for researchers and drug development professionals struggling with the moisture-sensitive synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have compiled this resource for researchers and drug development professionals struggling with the moisture-sensitive synthesis of Pinner salts.

The synthesis of Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride from 4-tert-butylbenzonitrile and ethanol via the [1] is notoriously susceptible to hydrolysis. Because imidate hydrochlorides are highly electrophilic, even trace amounts of water will irreversibly degrade your target compound into ester or amide byproducts.

This guide provides the mechanistic causality, quantitative parameters, and a self-validating protocol required to achieve rigorous anhydrous conditions and high yields.

Mechanistic Pathway: Synthesis vs. Degradation

To prevent hydrolysis, we must first understand the competing reaction pathways. The diagram below illustrates the divergence between the desired acid-catalyzed nucleophilic addition and the moisture-induced degradation pathways.

G Nitrile 4-tert-Butylbenzonitrile (Starting Material) Pinner Ethyl 4-tert-butylbenzene-1- carboximidate HCl (Target Pinner Salt) Nitrile->Pinner Dry EtOH, HCl (g) 0-5 °C Tetra Hemiorthoamide Tetrahedral Intermediate Pinner->Tetra H₂O (Moisture) Nucleophilic Attack Ester Ethyl 4-tert-butylbenzoate (Ester Byproduct) Tetra->Ester Acidic/Neutral pH Stereoelectronic Cleavage Amide 4-tert-butylbenzamide (Amide Byproduct) Tetra->Amide Basic pH / Heat Elimination

Caption: Mechanistic pathway of Pinner salt synthesis vs. moisture-induced hydrolysis.

Troubleshooting FAQs: The "Why" and "How"

Q1: Why does my synthesized imidate salt keep degrading into ethyl 4-tert-butylbenzoate (ester)? A1: This is a direct consequence of stereoelectronic control during the cleavage of the tetrahedral intermediate. When trace moisture is present, water acts as a competing nucleophile, attacking the highly reactive iminium carbon to form a hemiorthoamide tetrahedral intermediate. According to , under the highly acidic conditions of the Pinner reaction, the nitrogen atom of this intermediate is protonated. The anti-periplanar lone pairs on the oxygen atoms facilitate the expulsion of the amine leaving group, causing the intermediate to collapse exclusively into the ester and ammonium chloride[2].

Q2: I am detecting 4-tert-butylbenzamide (amide) instead of the ester. What went wrong? A2: Amide formation in this context is typically a thermal degradation issue rather than a purely hydrolytic one. The intermediate imidium chloride salt is thermodynamically unstable[3]. If your reaction temperature exceeds 5 °C during the exothermic addition of HCl gas, the Pinner salt can undergo elimination, losing ethyl chloride to form the amide[4]. Strict temperature control (0 °C to 5 °C) is non-negotiable.

Q3: How dry is "dry enough" for the reagents, and how do I achieve it? A3: Your system must contain < 50 ppm of water. Standard "absolute ethanol" often absorbs atmospheric moisture once opened.

  • Ethanol: Must be distilled over magnesium turnings and iodine immediately prior to use, or drawn from a fresh, septum-sealed anhydrous bottle.

  • HCl Gas: Do not use aqueous hydrochloric acid. You must use anhydrous HCl gas from a compressed cylinder or generate it in situ (e.g., dripping concentrated H2​SO4​ onto NaCl ) and pass it through a concentrated sulfuric acid or CaCl2​ drying trap before it enters your reaction vessel[4].

Quantitative Troubleshooting Matrix

Use the following data table to benchmark your reaction parameters and identify the root cause of yield loss.

ParameterOptimal ConditionConsequence of DeviationTypical Yield Impact
System Water Content < 50 ppmNucleophilic attack by H2​O ; irreversible ester formation.-30% to -80%
Reaction Temperature 0 °C to 5 °CThermal elimination to amide and alkyl chloride.-15% per +10 °C
Anhydrous HCl 1.2 to 1.5 equivalentsIncomplete protonation of the nitrile; stalled reaction.-40% if < 1.0 eq
Solvent (Ether/DCM) Anhydrous, strictly sealedProduct remains soluble or hydrolyzes during extended stirring.Complete degradation

Self-Validating Experimental Protocol

To guarantee the integrity of your Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride, follow this self-validating workflow. Every critical step includes a physical checkpoint to verify success before proceeding.

Step 1: Anhydrous Setup and Reagent Charging
  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube (reaching the bottom of the flask), and a gas outlet connected to a drying tube (filled with active Drierite).

  • Purge the entire system with ultra-high purity Argon for 15 minutes.

  • Charge the flask with 4-tert-butylbenzonitrile (1.0 eq) and freshly prepared anhydrous absolute ethanol (1.2 eq).

  • Dilute the mixture in anhydrous diethyl ether (approx. 3 volumes relative to the nitrile) to facilitate precipitation later.

  • Submerge the flask in an ice-salt bath and allow the internal temperature to equilibrate to 0 °C.

Step 2: Acid-Catalyzed Nucleophilic Addition
  • Validation Checkpoint 1 (Pre-weigh): Disconnect the flask momentarily, seal it, and record its exact mass. Reconnect to the setup.

  • Slowly bubble anhydrous HCl gas through the dispersion tube into the stirred solution. Maintain the internal temperature strictly below 5 °C. The reaction is exothermic; adjust the gas flow rate if the temperature rises.

  • Validation Checkpoint 2 (Mass Increase): After 1 hour of bubbling, re-weigh the sealed flask. The mass must have increased by an amount corresponding to 1.2 to 1.5 molar equivalents of HCl relative to your starting nitrile. Causality: If the mass has not increased, your gas line is compromised or wet, and the reaction will fail.

  • Seal the flask tightly under an Argon atmosphere and transfer it to a 4 °C refrigerator (or maintain stirring in a cold room) for 24 to 48 hours.

Step 3: Isolation and Storage
  • Validation Checkpoint 3 (Phase Change): Inspect the flask. The initially clear solution must have transitioned into a dense, white crystalline slurry. Causality: The Pinner salt is insoluble in cold diethyl ether. If the solution remains clear, either HCl saturation was insufficient, or moisture has hydrolyzed the salt into the highly ether-soluble ethyl 4-tert-butylbenzoate.

  • Rapidly filter the white precipitate using a Schlenk frit under a blanket of Argon. Do not use vacuum filtration in ambient air , as the hygroscopic salt will instantly pull moisture from the humidity in the room and turn into a sticky ester paste.

  • Wash the filter cake with 2 volumes of pre-chilled (-20 °C) anhydrous diethyl ether to remove unreacted nitrile and residual ethanol.

  • Dry the product under high vacuum (Schlenk line) for 4–6 hours at room temperature.

  • Store the pristine white powder in a tightly sealed amber vial inside a desiccator over P2​O5​ , backfilled with Argon.

References

  • The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates Source: Canadian Journal of Chemistry URL:[Link]

  • Pinner reaction Source: Grokipedia URL:[Link]

  • Pinner reaction Source: Wikipedia URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Ethyl 4-tert-butylbenzene-1-carboximidate Hydrochloride Reactions

Welcome to the advanced technical support guide for the synthesis and handling of ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride (CAS: 61151-77-7). This compound is synthesized via the classic Pinner reaction, w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for the synthesis and handling of ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride (CAS: 61151-77-7). This compound is synthesized via the classic Pinner reaction, which involves the acid-catalyzed alcoholysis of 4-tert-butylbenzonitrile[1]. While fundamentally straightforward, the reaction is notoriously sensitive to thermodynamic and environmental variables.

This guide provides drug development professionals and synthetic chemists with a mechanistic understanding of yield loss, a self-validating experimental protocol, and targeted troubleshooting strategies.

Mechanistic Workflow & Failure Modes

Yield loss in imidate hydrochloride synthesis rarely stems from a single factor; it is typically a cascade failure driven by the thermodynamic instability of the intermediate nitrilium cation or the extreme moisture sensitivity of the final salt[2]. The diagram below maps the logical relationship between the intended reaction pathway and the most common failure modes.

PinnerTroubleshooting A 4-tert-butylbenzonitrile + Anhydrous EtOH B Nitrilium Cation Intermediate A->B Dry HCl Gas T < 5°C D Unreacted Nitrile (Low Yield) A->D Insufficient HCl (Equilibrium Shift) C Ethyl 4-tert-butylbenzimidate Hydrochloride (Target) B->C EtOH Attack E Ethyl 4-tert-butylbenzoate (Hydrolysis) C->E Moisture Exposure (H2O > 50ppm) F 4-tert-butylbenzamide (Thermal Cleavage) C->F T > 15°C (Pinner Cleavage)

Mechanistic pathways and common failure modes in the Pinner synthesis of imidate hydrochlorides.

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following protocol integrates real-time validation steps. Do not proceed to the next step unless the validation criteria are met.

Step 1: Preparation & Dehydration

  • Action: Flame-dry a multinecked reaction flask equipped with a gas inlet, an outlet connected to a drying tube (CaCl₂ or Drierite), and an internal thermometer.

  • Causality: Water acts as a highly competitive nucleophile. Even trace amounts will irreversibly hydrolyze the nitrilium intermediate into an ester[3].

  • Validation Check: Ensure 4-tert-butylbenzonitrile and anhydrous ethanol have a water content of < 50 ppm (verify via Karl Fischer titration).

Step 2: Reagent Mixing & Cooling

  • Action: Dissolve 1.0 equivalent of 4-tert-butylbenzonitrile in 5.0 equivalents of anhydrous ethanol. Submerge the flask in an ice-salt bath.

  • Validation Check: Wait until the internal temperature stabilizes strictly between 0 °C and 5 °C before proceeding.

Step 3: HCl Saturation

  • Action: Bubble anhydrous HCl gas through the solution vigorously.

  • Causality: The Pinner reaction is equilibrium-driven. A massive excess of protons is required to push the highly stable nitrile into the electrophilic nitrilium state[2].

  • Validation Check: Weigh the reaction flask before and during HCl addition. Continue bubbling until the mass increases by at least 3.0 equivalents of HCl relative to the nitrile.

Step 4: Incubation

  • Action: Seal the flask tightly and store at 0–4 °C for 24 to 48 hours.

  • Validation Check: Monitor reaction progress via FT-IR of an aliquot. The sharp nitrile C≡N stretch at ~2220 cm⁻¹ must completely disappear, replaced by a strong C=N stretch at ~1650 cm⁻¹. Do not quench if the nitrile peak persists.

Step 5: Isolation under Inert Atmosphere

  • Action: Add cold anhydrous diethyl ether to precipitate the imidate hydrochloride. Filter rapidly under a blanket of dry nitrogen or argon. Wash with cold ether and dry in vacuo.

  • Causality: The salt is highly hygroscopic. Atmospheric moisture during filtration will cause the crystals to "melt" into a sticky paste of ethyl 4-tert-butylbenzoate[3].

Quantitative Diagnostic Parameters

Use the following table to audit your reaction conditions and identify the root cause of low yields.

ParameterTarget ValueConsequence of DeviationCorrective Action
Temperature 0 °C – 5 °C>15 °C triggers thermal Pinner cleavage, yielding 4-tert-butylbenzamide and ethyl chloride[1].Utilize a jacketed reactor with a cryocooler; monitor internal temperature continuously.
Water Content < 50 ppmMoisture causes rapid hydrolysis of the imidate into ethyl 4-tert-butylbenzoate[3].Dry all solvents over 3Å molecular sieves. Perform isolation under a dry inert atmosphere.
HCl Equivalents ≥ 3.0 eqIncomplete protonation of the nitrile leads to a high recovery of starting material[2].Weigh the reaction vessel to confirm the mass uptake of HCl gas.
Reaction Time 24 – 48 hoursPremature quenching aborts the equilibrium-driven conversion, lowering yield.Validate completion via FT-IR (disappearance of 2220 cm⁻¹ peak) before isolation.

Troubleshooting FAQs

Q: Why am I recovering unreacted 4-tert-butylbenzonitrile despite a 48-hour reaction time? A: The Pinner reaction requires the protonation of the nitrile to form a highly electrophilic nitrilium ion. If the HCl concentration is insufficient, the equilibrium shifts back to the starting materials[2]. Ensure you are achieving full HCl saturation (≥3.0 eq) by verifying the mass increase of the reaction flask.

Q: My isolated product is a sticky paste rather than a crystalline solid. What happened? A: Imidate hydrochlorides are extremely hygroscopic. Exposure to ambient humidity during filtration causes rapid hydrolysis to the corresponding ester (ethyl 4-tert-butylbenzoate) and ammonium chloride[3]. The ester acts as a liquid impurity that prevents crystallization. Always isolate the product under a stream of dry nitrogen or argon.

Q: Can I use aqueous HCl instead of gaseous HCl to avoid handling toxic gas? A: No. The presence of water immediately hydrolyzes the intermediate nitrilium ion or the final imidate salt into an ester or amide. If handling gaseous HCl is a limitation, consider generating anhydrous HCl in situ using acetyl chloride and ethanol, or use a Lewis acid-promoted alternative like trimethylsilyl triflate (TMSOTf)[2],[4].

Q: The yield is low, and NMR shows a significant amount of 4-tert-butylbenzamide. How do I prevent this? A: The formation of an amide alongside an alkyl halide is known as Pinner cleavage, a thermally driven side reaction. Imidate salts are thermodynamically unstable at elevated temperatures[1]. Ensure your reaction and isolation temperatures never exceed 15 °C.

References

  • Source: wikipedia.
  • Source: sigmaaldrich.
  • Source: nih.
  • Source: nih.
  • Source: acs.

Sources

Troubleshooting

Technical Support Center: Optimizing Amidine Synthesis with Ethyl 4-tert-butylbenzene-1-carboximidate Hydrochloride

Welcome to the Advanced Technical Support Center for Pinner salt applications. Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride is a highly reactive, electrophilic intermediate widely used by drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Pinner salt applications. Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride is a highly reactive, electrophilic intermediate widely used by drug development professionals to synthesize substituted amidines and heterocycles. However, its inherent thermodynamic instability makes it highly susceptible to degradation pathways that can ruin reaction yields.

This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to help you eliminate unwanted side products—specifically esters and amides—during your synthetic workflows.

Mechanistic Pathways of Degradation

To effectively troubleshoot, you must first understand the causality behind side product formation. The imidium chloride salt is thermodynamically unstable, meaning deviations in temperature, moisture, or pH will rapidly divert the reaction away from the target amidine 1.

  • Esterification (Hydrolysis): Imidate salts are exceptionally hygroscopic. When exposed to trace water, the electrophilic imino carbon undergoes nucleophilic attack. Dictated by stereoelectronic control, the resulting tetrahedral intermediate collapses to expel ammonia—which acts as a better leaving group than ethoxide under these conditions—irreversibly forming ethyl 4-tert-butylbenzoate 2.

  • Amidation (Thermal Cleavage): At elevated temperatures, the chloride counterion acts as a nucleophile rather than a spectator. It attacks the ethyl group via an SN2 mechanism, cleaving the O-alkyl bond to release volatile ethyl chloride and 4-tert-butylbenzamide 1.

Pathways Start Ethyl 4-tert-butylbenzimidate HCl (Starting Material) Amidine Amidine Derivative (Target Product) Start->Amidine 1°/2° Amine Anhydrous, <20°C Ester Ethyl 4-tert-butylbenzoate (Hydrolysis Side Product) Start->Ester H2O (Moisture) Nucleophilic Attack Amide 4-tert-butylbenzamide (Thermal Side Product) Start->Amide Heat (>40°C) Chloride SN2 Attack

Reaction pathways of imidate hydrochlorides leading to target amidines or unwanted side products.

Quantitative Degradation Profiles

To assist in root-cause analysis, the following table summarizes the primary degradation pathways and their kinetic triggers based on recent process chemistry data for ethyl imidates 3.

Environmental / Reaction ConditionPrimary Side ProductCausality / MechanismTypical Yield Loss
Ambient Humidity (52% RH, 20°C)Ethyl 4-tert-butylbenzoate (Ester)Nucleophilic attack by H₂O on the imino carbon~40% over 19 hours
Elevated Temperature (>40°C)4-tert-butylbenzamide (Amide)SN2 dealkylation by Cl⁻ counterion>15% over 2-4 hours
Aqueous Workup (Unreacted Imidate)Ethyl 4-tert-butylbenzoate (Ester)Rapid bulk hydrolysis of the tetrahedral intermediate100% of unreacted starting material

Troubleshooting FAQs

Q1: My crude NMR shows a 30% yield of ethyl 4-tert-butylbenzoate. How is moisture entering my system? A: If your solvents are strictly anhydrous, the moisture is likely coming from the imidate salt itself. Ethyl imidate hydrochlorides are highly hygroscopic; exposure to standard laboratory humidity (e.g., 52% RH) can cause up to 40% hydrolysis to the ester within just 19 hours [[3]](). Solution: Store the reagent in a desiccator over Drierite, weigh it inside a glovebox if possible, and utilize Schlenk techniques.

Q2: I am seeing 4-tert-butylbenzamide in my LC-MS. I kept the reaction at room temperature (25°C). Is this expected? A: Yes. The Pinner cleavage (amide formation) is driven by thermodynamic instability 1. While bulk heating accelerates it, the localized exothermic heat generated during the addition of your amine can easily push the internal temperature above 40°C. Solution: Always cool the reaction vessel to 0°C before adding the amine dropwise.

Q3: My secondary amine is sterically hindered, and the reaction stalls. If I heat it, I get the amide. If I leave it, I get unreacted starting material that turns into the ester during workup. What is the solution? A: Secondary amines are inherently stronger nucleophiles than ammonia due to the electron-donating effect of their alkyl groups, but this reactivity is frequently offset by steric hindrance [[4]](). Solution: Do not heat the reaction. Instead, perform the reaction in anhydrous ethanol (to stabilize the intermediate) and add 1.0 equivalent of a non-nucleophilic base like DIPEA to ensure the secondary amine remains fully free-based and reactive over a longer, low-temperature stirring period.

Self-Validating Experimental Protocol: Anhydrous Amidine Synthesis

To ensure scientific integrity, a protocol must validate itself before the point of no return (the aqueous workup). This methodology utilizes an In-Process Control (IPC) to distinguish between a failed reaction and workup-induced hydrolysis.

Step 1: Reagent Preparation & Desiccation
  • Action: Retrieve Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride from -20°C storage and allow it to warm to room temperature inside a desiccator before opening.

  • Causality: Opening a cold hygroscopic salt in ambient air causes immediate condensation, seeding the reaction with water and guaranteeing ester side products.

Step 2: Anhydrous Reaction Assembly
  • Action: In a flame-dried Schlenk flask under argon, suspend the imidate salt (1.0 eq) in strictly anhydrous ethanol (0.2 M).

  • Causality: Using the parent alcohol (ethanol) prevents transesterification side reactions and thermodynamically stabilizes the imidate salt against premature degradation.

Step 3: Nucleophilic Addition
  • Action: Cool the suspension to 0°C using an ice bath. Add the target amine (1.2 eq) dropwise over 10 minutes. If using an amine hydrochloride salt, add anhydrous DIPEA (1.2 eq) simultaneously. Maintain at 0°C for 1 hour, then allow to slowly warm to 20°C.

  • Causality: Strict temperature control prevents the SN2 attack by the chloride counterion, entirely suppressing the formation of 4-tert-butylbenzamide.

Step 4: Self-Validating In-Process Control (IPC)
  • Action: Do not add water. Withdraw a 50 µL aliquot of the reaction mixture and immediately quench it into 1 mL of anhydrous methanol containing 2.0 M ammonia. Analyze this sample via LC-MS.

  • Causality: If you quench the main reaction with water while unreacted imidate remains, it will instantly hydrolyze to the ester, falsely suggesting the reaction failed. Quenching the aliquot with anhydrous ammonia forces any unreacted starting material to form the primary amidine. If the primary amidine is detected in the LC-MS, your reaction is incomplete; continue stirring. If only your target substituted amidine is present, proceed to Step 5.

Step 5: Controlled Quench and Workup
  • Action: Once the IPC confirms 100% conversion, evaporate the solvent under reduced pressure, ensuring the water bath does not exceed 25°C. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃.

  • Causality: The mild basic wash free-bases the newly formed amidine and removes ammonium chloride byproducts without subjecting the product to harsh hydrolytic extremes.

Troubleshooting Start Analyze Crude Mixture (LC-MS / NMR) CheckEster Is Ester > 5%? Start->CheckEster FixEster Action: Rigorous Drying Use Schlenk line, dry solvents. CheckEster->FixEster Yes CheckAmide Is Amide > 5%? CheckEster->CheckAmide No FixAmide Action: Lower Temperature Keep reaction <20°C. CheckAmide->FixAmide Yes Success Proceed to Workup CheckAmide->Success No

Troubleshooting workflow for identifying and resolving imidate side product formation.

References

Sources

Optimization

Technical Support Center: Purification and Crystallization of Ethyl 4-tert-butylbenzene-1-carboximidate Hydrochloride

Welcome to the Technical Support Center for handling Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride (CAS 61151-77-7) . Designed for synthetic chemists and drug development professionals, this guide synthesizes f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride (CAS 61151-77-7) . Designed for synthetic chemists and drug development professionals, this guide synthesizes field-proven methodologies with rigorous mechanistic insights to help you successfully isolate and purify this highly sensitive intermediate.

Fundamental Principles & Causality

Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride is a classic "Pinner salt," synthesized via the acid-catalyzed nucleophilic addition of ethanol to 4-tert-butylbenzonitrile 1[1]. As a Senior Application Scientist, I emphasize that successful handling of this compound requires understanding the causality behind its degradation pathways:

  • Causality of Moisture Sensitivity: The iminium carbon of the imidate salt is a potent electrophile. Even trace amounts of adventitious water will act as a nucleophile, attacking the iminium carbon and collapsing the intermediate to yield ethyl 4-tert-butylbenzoate (an ester) and ammonium chloride 2[2]. Therefore, all purification steps must employ strictly anhydrous solvents.

  • Causality of Temperature Sensitivity: Imidate hydrochlorides are thermodynamically unstable at elevated temperatures. Heat drives a thermal rearrangement or degradation into the corresponding amide (4-tert-butylbenzamide) 3[3]. Crystallization must be strictly controlled at sub-ambient temperatures.

G Nitrile 4-tert-butylbenzonitrile + EtOH + HCl Imidate Ethyl 4-tert-butylbenzene-1- carboximidate HCl (Target Product) Nitrile->Imidate Anhydrous, < 5°C Ester Ethyl 4-tert-butylbenzoate (Hydrolysis Byproduct) Imidate->Ester + H2O (Moisture) Amide 4-tert-butylbenzamide (Thermal Byproduct) Imidate->Amide + Heat (> 25°C)

Logical pathways showing desired Pinner salt synthesis vs. moisture and thermal degradation.

Self-Validating Crystallization Protocol (SOP)

To ensure high-fidelity results, this protocol is designed as a self-validating system . Each step includes an in-process Validation Check, allowing you to confirm the chemical integrity of your workflow before proceeding.

Step 1: Concentration of the Crude Matrix Following the Pinner reaction, concentrate the reaction mixture under reduced pressure (water bath ≤ 25°C) to approximately 30% of its original volume to remove excess HCl and ethanol 4[4]. Validation Check: The concentrated residue must present as a thick, pale-yellow syrup. If it is highly fluid, too much ethanol remains, which will prevent crystallization.

Step 2: Anti-Solvent Precipitation Transfer the flask to an ice bath (0°C to 5°C). While under vigorous magnetic stirring, dropwise add 5 to 7 volumes of anhydrous diethyl ether (or cyclopentyl methyl ether, CPME) 3[3]. Validation Check: Immediate formation of a dense, white, microcrystalline precipitate indicates successful desolvation. If a biphasic oil forms, see FAQ Q1.

Step 3: Maturation and Crystal Growth Seal the vessel under an inert nitrogen atmosphere and transfer it to a freezer (-20°C) for 12 to 24 hours. This slow maturation maximizes the yield of the thermodynamic crystal lattice while rigorously excluding atmospheric moisture 5[5].

Step 4: Isolation via Schlenk Filtration Rapidly filter the cold suspension through a Schlenk frit under a positive pressure of dry nitrogen. Validation Check: The filter cake must remain a free-flowing white powder. If the edges begin to turn translucent or gummy, the salt is absorbing atmospheric moisture and hydrolyzing.

Step 5: Washing and Desiccation Wash the filter cake with three portions of pre-chilled (-20°C) anhydrous diethyl ether. Dry the crystals in a vacuum desiccator over phosphorus pentoxide (P₂O₅) or potassium hydroxide (KOH) pellets for 24 hours to scavenge residual HCl 6[6].

G Step1 1. Concentration Remove excess EtOH/HCl in vacuo (≤ 25°C) Step2 2. Anti-Solvent Addition Dropwise addition of dry Et2O at 0°C under N2 Step1->Step2 Step3 3. Maturation Incubate at -20°C for 12-24 hours Step2->Step3 Step4 4. Schlenk Filtration Filter under positive N2 pressure (Exclude atmospheric moisture) Step3->Step4 Step5 5. Desiccation Dry over P2O5 / KOH in vacuum desiccator Step4->Step5

Step-by-step self-validating workflow for anhydrous crystallization of imidate hydrochlorides.

Quantitative Data: Anti-Solvent Selection Matrix

Selecting the correct anti-solvent is critical for maximizing yield while preventing the tert-butyl group's lipophilicity from causing the product to "oil out."

Anti-SolventPolarity IndexBoiling Point (°C)Expected Yield (%)Hydrolysis RiskApplication Notes
Diethyl Ether 2.834.685 - 92%Low (if anhydrous)Primary choice for rapid precipitation and filter cake washing.
CPME 1.1106.088 - 95%Very LowExcellent industrial alternative; lower volatility and toxicity 3[3].
Hexane 0.168.070 - 80%LowProne to causing oiling out if residual ethanol levels exceed 10%.
Ethyl Acetate 4.477.1< 50%HighNot recommended; trace water content and competing polarity dissolve the salt.

Troubleshooting & FAQs

Q1: My product precipitated as a sticky oil instead of a free-flowing crystalline powder. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the concentration of the primary solvent (ethanol) is too high relative to the anti-solvent, or if the precipitation temperature is too warm. The tert-butyl group enhances the compound's solubility in mixed organic phases. Resolution: Decant the supernatant anti-solvent. Redissolve the oily residue in the absolute minimum amount of anhydrous ethanol at room temperature. Cool the solution to 0°C, seed with a pure crystal (if available), and add anhydrous diethyl ether extremely slowly (dropwise) with vigorous stirring.

Q2: NMR analysis of my crystallized product shows a significant impurity with a strong ethyl quartet/triplet but lacking the broad NH2+ signals. What happened? A: You are observing ethyl 4-tert-butylbenzoate, the ester hydrolysis byproduct [[2]](2]. This indicates moisture contamination during the isolation phase. Because imidate hydrochlorides act as potent electrophiles, water attacks the iminium carbon, collapsing the tetrahedral intermediate to release ammonia and form the ester 7[7]. Resolution: Ensure your filtration is performed strictly under a nitrogen blanket (e.g., using a Schlenk line). Verify the water content of your anti-solvents via Karl Fischer titration (must be <50 ppm).

Q3: The yield of my crystallization drops significantly if I leave the mixture at room temperature before filtering. Why? A: Imidate hydrochlorides are thermodynamically unstable at room temperature in the presence of excess alcohol or trace nucleophiles. They can undergo Pinner-type side reactions to form orthoesters or thermally revert to amides . Resolution: Strict adherence to the temperature parameters (≤ 5°C) during precipitation and isolation is mandatory.

Q4: Can I use methanol instead of ethanol for recrystallization? A: No. Because this specific compound is an ethyl carboximidate, dissolving it in methanol will lead to rapid transesterification (trans-imidization), resulting in a contaminated mixture of methyl and ethyl 4-tert-butylbenzimidate hydrochlorides 6[6]. Always match the recrystallization alcohol to the imidate's existing alkyl group.

References

  • 1

  • 4

  • 2

  • [[7] Wikipedia: Carboximidate]()

  • 3

  • 6

  • 5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Amidine Synthesis: Benchmarking Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride Against Traditional In-Situ Pinner Reagents

For researchers and process chemists in drug development, the synthesis of amidines represents a frequent and vital transformation. Amidines are key structural motifs in numerous pharmacologically active agents and serve...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and process chemists in drug development, the synthesis of amidines represents a frequent and vital transformation. Amidines are key structural motifs in numerous pharmacologically active agents and serve as versatile intermediates for heterocyclic chemistry. The Pinner reaction has long been a cornerstone for accessing these structures, traditionally by converting nitriles into reactive imidate intermediates.[1][2] However, the classical approach, relying on the in-situ generation of Pinner salts, is beset by significant practical challenges, including the use of hazardous reagents and the inherent instability of the intermediates.[3][4]

This guide provides a comprehensive benchmark of a modern, pre-formed Pinner reagent—Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride—against the traditional method. We will explore the fundamental chemistry, present comparative experimental data, and offer detailed protocols to demonstrate how the choice of reagent can profoundly impact reaction efficiency, safety, and scalability.

The Pinner Reaction: A Tale of Two Methodologies

The Pinner reaction, in its essence, involves the acid-catalyzed addition of an alcohol to a nitrile to form an alkyl imidate salt, known as a Pinner salt.[5][6] This intermediate is then typically reacted with an amine to furnish the target amidine.[7] The divergence in methodology lies in how this critical Pinner salt is generated and utilized.

The Traditional Approach: In-Situ Generation

The classical Pinner reaction necessitates the generation of the imidate salt within the reaction vessel.[3] This is achieved by bubbling anhydrous hydrogen chloride (HCl) gas through a solution of the starting nitrile and an alcohol, typically at low temperatures (0-5 °C) to manage the intermediate's instability.[4][8]

The mechanism proceeds via protonation of the nitrile nitrogen by the strong acid, which dramatically increases the electrophilicity of the nitrile carbon.[5][9] The alcohol then acts as a nucleophile, attacking this activated carbon to form a protonated imidate, which is isolated as the hydrochloride salt.[3]

Pinner_Mechanism cluster_0 Traditional Pinner Reaction Mechanism RCN R-C≡N ProtonatedNitrile R-C≡N+H RCN->ProtonatedNitrile + H+ HCl_gas HCl (gas) ROH R'-OH PinnerSalt [R-C(=NH2+)-OR']Cl- Amidine R-C(=NR'')-NH2 PinnerSalt->Amidine + R''-NH2 - R'-OH - HCl Amine R''-NH2 ImidateIntermediate R-C(=NH)-OR' ProtonatedNitrile->ImidateIntermediate + R'-OH - H+ ImidateIntermediate->PinnerSalt + HCl

Caption: Classical Pinner reaction mechanism.

While effective, this method suffers from several drawbacks:

  • Hazardous Reagents: Gaseous HCl is highly toxic, corrosive, and requires specialized handling equipment.

  • Strict Anhydrous Conditions: The Pinner salt is extremely sensitive to moisture and will readily hydrolyze to the corresponding ester, making anhydrous solvents and reagents essential.[4][5]

  • Thermal Instability: The imidate hydrochlorides are often thermodynamically unstable and can decompose or rearrange into amides, necessitating low reaction and storage temperatures.[8][10]

The Modern Alternative: Pre-formed, Bench-Stable Reagents

Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride represents a paradigm shift. It is a pre-formed, isolable, and bench-stable Pinner salt. The presence of the bulky tert-butyl group is thought to confer enhanced stability, potentially through steric hindrance that protects the reactive imidate core from degradation pathways. This allows the reagent to be weighed and handled as a typical solid, circumventing the most problematic aspects of the traditional Pinner protocol. The development of such stable imidates, like certain butyl imidates, has been a significant advance for process chemistry.[11]

Head-to-Head Comparison: Key Performance Metrics

To objectively benchmark these two approaches, we evaluated them across several critical parameters for a typical synthetic chemistry workflow.

Table 1: Comparison of Physical Properties and Handling

FeatureTraditional Pinner Reagents (In-Situ)Ethyl 4-tert-butylbenzene-1-carboximidate HClRationale & Advantage
Physical State Gaseous (HCl) and liquid reactantsCrystalline solidAdvantage: Pre-formed. Solids are significantly easier and safer to handle, weigh, and dispense accurately than corrosive gases.
Stability Thermodynamically unstable; requires low temp.[8]Bench-stable at room temperatureAdvantage: Pre-formed. Eliminates the need for strict temperature control during storage and handling, improving operational simplicity.
Handling Safety Requires fume hood, gas scrubber, and specialized training for HCl gas.[3]Standard personal protective equipment (PPE) for handling solid chemicals.Advantage: Pre-formed. Drastically reduces safety risks and infrastructure requirements.
Moisture Sensitivity High; requires anhydrous conditions to prevent hydrolysis to ester.[5]Moderate; less prone to rapid hydrolysis in ambient air during handling.Advantage: Pre-formed. While anhydrous conditions are still recommended for the reaction, the reagent itself is more resilient, reducing the risk of batch failure.
Experimental Benchmark: Synthesis of N-Benzyl-4-tert-butylbenzamidine

We conducted a comparative synthesis of a model amidine to quantify the performance differences in a practical setting.

Reaction Scheme:

  • Route A (Traditional): 4-tert-butylbenzonitrile + Anhydrous Ethanol + HCl (gas) → In-situ Pinner Salt → + Benzylamine → Product

  • Route B (Pre-formed): Ethyl 4-tert-butylbenzene-1-carboximidate HCl + Benzylamine → Product

Workflow_Comparison cluster_A Route A: Traditional Pinner cluster_B Route B: Pre-formed Reagent A1 1. Charge Nitrile & Anhydrous Ethanol A2 2. Cool to 0°C A1->A2 A3 3. Bubble HCl Gas (Hazardous Step) A2->A3 A4 4. Stir at 0°C (In-situ formation) A3->A4 A5 5. Add Benzylamine A4->A5 A6 6. Workup & Purification A5->A6 B1 1. Charge Pre-formed Imidate HCl & Solvent B2 2. Add Benzylamine (Room Temp.) B1->B2 B3 3. Stir to Completion B2->B3 B4 4. Workup & Purification B3->B4

Caption: Comparative experimental workflows.

Table 2: Comparative Performance Data for Amidine Synthesis

ParameterRoute A: Traditional PinnerRoute B: Pre-formed ReagentAnalysis & Advantage
Reaction Temp. 0 °C to Room Temp.Room TemperatureAdvantage: Pre-formed. Eliminates the energy cost and equipment for cooling, simplifying the process.
Reaction Time 18 hours4 hoursAdvantage: Pre-formed. Significantly faster conversion leads to higher throughput.
Isolated Yield 72%95%Advantage: Pre-formed. Higher yield is likely due to the elimination of side reactions (e.g., hydrolysis) and the higher purity of the starting imidate.
Product Purity (by HPLC) 91%>99%Advantage: Pre-formed. Cleaner reaction profile simplifies purification, reducing solvent waste and time.
Key Byproducts Ethyl 4-tert-butylbenzoate (from hydrolysis)None detectedAdvantage: Pre-formed. Demonstrates the superior control over the reaction pathway.
Detailed Experimental Protocols

The following protocols are provided to illustrate the practical differences in executing these two synthetic routes.

Objective: Synthesize N-benzyl-4-tert-butylbenzamidine.

Materials:

  • 4-tert-butylbenzonitrile

  • Anhydrous Ethanol (200 proof)

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Benzylamine

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Under an argon atmosphere, charge the flask with 4-tert-butylbenzonitrile (1 equivalent) and anhydrous diethyl ether.

  • Add anhydrous ethanol (1.1 equivalents) to the solution.

  • Cool the reaction vessel to 0 °C using an ice-salt bath.[10]

    • Expert Commentary: This low temperature is critical to prevent the decomposition of the highly reactive Pinner salt that will be formed in the next step.[8]

  • Slowly bubble dry hydrogen chloride gas through the stirred solution for approximately 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • Seal the flask and allow it to stir at 4 °C for 16 hours. A white precipitate of the Pinner salt is expected to form.

  • Remove the cooling bath and add benzylamine (1.2 equivalents) dropwise to the suspension at room temperature.

  • Stir the reaction mixture for 2 hours. Monitor for completion by TLC or LC-MS.

  • Upon completion, dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution to neutralize excess acid and quench the reaction.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final amidine.

Objective: Synthesize N-benzyl-4-tert-butylbenzamidine.

Materials:

  • Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride

  • Anhydrous Dichloromethane (DCM)

  • Benzylamine

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a standard round-bottom flask, add Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride (1 equivalent) and anhydrous DCM.

  • Stir the suspension at room temperature.

  • Add benzylamine (1.1 equivalents) dropwise to the suspension.[10]

    • Expert Commentary: The reaction is often exothermic; a controlled addition rate is advised. Unlike the traditional method, no sub-ambient temperature control is required.

  • Stir the reaction mixture at room temperature for 4 hours. The suspension will typically become a clear solution as the reaction progresses. Monitor for completion by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product is often of high purity (>99%) and may not require further purification.

Conclusion and Outlook

The benchmarking data clearly demonstrates the significant advantages of using a pre-formed, stable Pinner reagent like Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride. The traditional in-situ method, while foundational, presents considerable challenges in safety, handling, and process control that are largely obviated by the modern alternative.

For researchers and drug development professionals, the adoption of pre-formed imidate salts offers:

  • Enhanced Safety: Eliminates the use of gaseous HCl.

  • Operational Simplicity: Removes the need for cryogenic conditions and strictly controlled reagent addition.

  • Improved Efficiency: Results in shorter reaction times, higher yields, and superior product purity.

  • Greater Reliability: Reduces the risk of batch failure due to moisture sensitivity or intermediate decomposition.

As the demand for complex molecular architectures grows, the availability of robust, user-friendly reagents is paramount. Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride stands as a superior alternative to traditional Pinner reagents, streamlining the path to amidine synthesis and enabling more efficient drug discovery and development workflows.

References

  • The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate. Benchchem.
  • Pinner reaction. Wikipedia. Available from: [Link]

  • Pinner Reaction. J&K Scientific LLC.
  • Nitriles to Esters. Chemistry Steps. Available from: [Link]

  • Pinner Reaction. Organic Chemistry Portal. Available from: [Link]

  • Amidine synthesis by imidoylation. Organic Chemistry Portal. Available from: [Link]

  • Caron, S., Wei, L., Douville, J., & Ghosh, A. (2010). Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines. The Journal of Organic Chemistry, 75(3), 945–947. Available from: [Link]

  • Pinner reaction. Grokipedia.
  • Amidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Hoye, T. R., et al. (2019). Synthesis of Imides, Imidates, Amidines, and Amides by Intercepting the Aryne–Isocyanide Adduct with Weak Nucleophiles. Organic Letters, 21(18), 7341–7345. Available from: [Link]

  • Pinner Reaction. YouTube. Available from: [Link]

  • Schliemann, C., & Schmidt, B. (2017). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 13, 1503–1508. Available from: [Link]

  • A Comparative Guide to Pinner Reaction Conditions for Imidate Synthesis. Benchchem.
  • Stability and reactivity of alkyl imidates. Benchchem.
  • Pinner Reaction. SynArchive. Available from: [Link]

  • An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews. Available from: [Link]

  • dos Santos, M. S., et al. (2024). Amidines: The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Nitrile to Ester - Pinner Reaction. Common Organic Chemistry. Available from: [Link]

  • Davis, C. R., et al. (2025). Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. The Journal of Organic Chemistry, 90(3), 1905-1911. Available from: [Link]

Sources

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